molecular formula C7H13NS2 B14305319 N-Butyl-1,3-dithiolan-2-imine CAS No. 113204-71-0

N-Butyl-1,3-dithiolan-2-imine

Cat. No.: B14305319
CAS No.: 113204-71-0
M. Wt: 175.3 g/mol
InChI Key: PNUFPFIPSASUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-1,3-dithiolan-2-imine is a heterocyclic compound containing sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-1,3-dithiolan-2-imine typically involves the reaction of N-alkyl-1,3-oxathiolan-2-imines with potassium thiocyanate. This reaction is carried out under the Ritter conditions, which involve the use of alcohols as solvents . Another method involves the cyclization of 1,2-hydroxythiocyanates with N-substituted 1,3-oxathiolan-2-imines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and efficient catalytic processes to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-1,3-dithiolan-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, OsO₄, and other oxidizing agents.

    Reduction: NaBH₄, LiAlH₄, and other reducing agents.

    Substitution: Alkyl halides and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines .

Comparison with Similar Compounds

Properties

CAS No.

113204-71-0

Molecular Formula

C7H13NS2

Molecular Weight

175.3 g/mol

IUPAC Name

N-butyl-1,3-dithiolan-2-imine

InChI

InChI=1S/C7H13NS2/c1-2-3-4-8-7-9-5-6-10-7/h2-6H2,1H3

InChI Key

PNUFPFIPSASUFX-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C1SCCS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.